molecular formula C18H14F7NO2 B15015575 3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide

3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B15015575
M. Wt: 409.3 g/mol
InChI Key: GCVJRWWEGMSAKP-UHFFFAOYSA-N
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Description

3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple fluorine atoms This compound is notable for its unique chemical structure, which includes a trifluoromethyl group and a tetrafluoropropoxy group

Preparation Methods

The synthesis of 3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the introduction of fluorinated groups and the formation of the benzamide structure. One common synthetic route involves the reaction of 3-methylbenzoic acid with 2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)aniline under specific conditions to form the desired benzamide. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The fluorinated groups in the compound can participate in substitution reactions, where other functional groups replace the fluorine atoms under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorinated groups in the compound can enhance its binding affinity to certain proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide can be compared with other similar compounds, such as:

    3-(Trifluoromethyl)phenylacetic acid methyl ester: This compound also contains a trifluoromethyl group but lacks the tetrafluoropropoxy group.

    N-(2-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide: This compound has a similar structure but with different substituents on the benzamide moiety.

The uniqueness of this compound lies in its specific combination of fluorinated groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H14F7NO2

Molecular Weight

409.3 g/mol

IUPAC Name

3-methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H14F7NO2/c1-10-3-2-4-11(7-10)15(27)26-13-8-12(18(23,24)25)5-6-14(13)28-9-17(21,22)16(19)20/h2-8,16H,9H2,1H3,(H,26,27)

InChI Key

GCVJRWWEGMSAKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCC(C(F)F)(F)F

Origin of Product

United States

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